molecular formula C16H19NO6S B2844910 methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate CAS No. 1421458-17-4

methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate

Cat. No.: B2844910
CAS No.: 1421458-17-4
M. Wt: 353.39
InChI Key: MHGAVBHNJHFGQM-UHFFFAOYSA-N
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Description

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan ring and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Sulfamoyl Group: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the benzoate ester with sulfamoyl chloride in the presence of a base like triethylamine.

    Attachment of the Furan Ring: The furan-3-ylmethyl group is then introduced through a nucleophilic substitution reaction, where the sulfamoyl chloride derivative reacts with furan-3-ylmethanol.

    Addition of the Methoxyethyl Group: Finally, the 2-methoxyethyl group is attached via a similar nucleophilic substitution reaction using 2-methoxyethanol.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to an alcohol, and the sulfamoyl group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(furan-2-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with the furan ring attached at a different position.

    Methyl 4-(N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-(N-(pyridin-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate is unique due to the specific positioning of the furan ring and the methoxyethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-21-10-8-17(11-13-7-9-23-12-13)24(19,20)15-5-3-14(4-6-15)16(18)22-2/h3-7,9,12H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGAVBHNJHFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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